(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride
Overview
Description
(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is a complex organic compound that combines the properties of boronic acids and amino acids. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both boronic acid and amino functionalities makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride typically involves multiple steps. One common approach is the reaction of 4-bromobutan-1-amine with a boronic acid derivative under controlled conditions to form the desired boronic ester. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the bromine atom can lead to the formation of various substituted butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, making it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and interactions. The boronic acid group can form reversible covalent bonds with active site residues, providing insights into enzyme function and inhibition.
Medicine
In medicinal chemistry, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active site of proteases, inhibiting their activity and providing a basis for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or other proteins, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
α-Aminoboronic acids: These compounds share the boronic acid and amino functionalities but differ in their specific structures and stereochemistry.
Boronic esters: These compounds contain boronic acid groups esterified with various alcohols, providing different reactivity and stability profiles.
Amino acids: These compounds contain amino and carboxyl groups, making them fundamental building blocks in biochemistry.
Uniqueness
(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is unique due to its combination of boronic acid and amino functionalities, along with its specific stereochemistry. This combination allows for versatile reactivity and the formation of chiral centers, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BBrNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16;/h9-12H,4-8,17H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYXWBZBKWTDFI-AKDYBRCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BBrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719862 | |
Record name | (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131100-00-0 | |
Record name | (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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